NOR1-cpz-SO, with the chemical identifier 2037-58-3, is a compound belonging to the phenothiazine class. Phenothiazines are widely recognized for their diverse applications in the pharmaceutical industry, particularly as antipsychotic agents. NOR1-cpz-SO is characterized by its unique molecular structure, which includes a phenothiazine core substituted with chloro and oxo groups, along with a propanamine side chain. This compound has been the subject of various scientific investigations due to its potential therapeutic effects and its role in biological systems.
The synthesis of NOR1-cpz-SO involves several key steps:
In industrial settings, continuous flow reactors are often utilized to scale up production while ensuring consistent quality and yield. Reaction conditions are optimized to minimize by-products and enhance efficiency.
The molecular structure of NOR1-cpz-SO is defined by its phenothiazine core, which features:
The specific arrangement and types of substituents confer distinct chemical and biological properties to NOR1-cpz-SO, making it unique among similar compounds such as chlorpromazine and thioridazine.
NOR1-cpz-SO is involved in various chemical reactions that can modify its structure:
These reactions allow for the synthesis of various derivatives tailored for specific applications in research and industry.
NOR1-cpz-SO exhibits several notable physical and chemical properties:
These properties are crucial for understanding how NOR1-cpz-SO behaves under different conditions, influencing its applications in scientific research.
NOR1-cpz-SO has several significant applications across various fields:
NOR1-cpz-SO, systematically named 3-[(5S)-2-chloro-5-oxophenothiazin-10-yl]-N-methylpropan-1-amine, is a pivotal metabolite of the antipsychotic chlorpromazine. Its molecular formula is C₁₆H₁₇ClN₂OS, with a molecular weight of 320.84 g/mol [1]. Structurally, it arises from dual modifications of chlorpromazine (C₁₇H₁₉ClN₂S, MW 318.86 g/mol):
The compound’s stereochemistry is defined by the (5S) configuration, indicating stereospecific oxidation. Key spectral identifiers include:
Table 1: Structural Identifiers of NOR1-cpz-SO
Property | Value |
---|---|
CAS Registry Number | 2037-58-3 |
IUPAC Name | 3-[(5S)-2-chloro-5-oxophenothiazin-10-yl]-N-methylpropan-1-amine |
Molecular Formula | C₁₆H₁₇ClN₂OS |
Molecular Weight | 320.84 g/mol |
SMILES | CNCCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
InChI Key | InChI=1S/C16H17ClN2OS/c1-18-9-4-10-19-13-5-2-3-6-15(13)21(20)16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3/t21-/m0/s1 |
NOR1-cpz-SO is generated via hepatic metabolism of chlorpromazine through two parallel pathways:
The sequential action of these enzymes produces NOR1-cpz-SO, detectable in plasma within hours of chlorpromazine administration. Pharmacokinetic studies reveal:
Table 2: Key Chlorpromazine Metabolites and Their Features
Metabolite | Structural Change | Enzymatic Pathway | Relative Plasma Concentration |
---|---|---|---|
Chlorpromazine | Parent compound | – | 100% (Reference) |
NOR1-CPZ | N-demethylation | CYP2D6 | 15–30% |
CPZSO | Sulfoxidation | FMO/CYP | 10–25% |
NOR1-cpz-SO | N-demethylation + sulfoxidation | CYP2D6 + FMO/CYP | 15–20% |
7-OH-Chlorpromazine | Hydroxylation at C7 | CYP2D6 | 5–15% |
The biosynthesis of NOR1-cpz-SO involves stereospecific and cofactor-dependent reactions:
Evidence from in vitro models confirms:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4